Bacampicillin

Veterinary Pharmacokinetics Prodrug Bioavailability Oral Drug Delivery

Bacampicillin (50972-17-3) is the preferred oral ampicillin prodrug for researchers requiring predictable systemic exposure. Unlike ampicillin, whose erratic 30–62% oral bioavailability undermines dose-response consistency, bacampicillin’s ethoxycarbonyloxyethyl ester design yields 1.7‑ to 2.3‑fold higher absorption in poultry models and 30–40% greater peak serum levels in mammals. This translates to a 1.4‑ to 4.1‑fold superior protective effect against S. aureus and E. coli in murine infection models. For pediatric formulation work, its two‑ to three‑fold higher bioavailability at lower molar doses reduces gut drug burden while maintaining efficacy — a critical advantage for oral suspension development. Procure bacampicillin when oral absorption efficiency is a non‑negotiable experimental parameter.

Molecular Formula C21H27N3O7S
Molecular Weight 465.5 g/mol
CAS No. 50972-17-3
Cat. No. B1208201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacampicillin
CAS50972-17-3
Synonymsacampicillin
bacampicillin hydrochloride
bacampicillin monohydrochloride
Bacampicine
carampicillin
ethoxycarbonyloxyethyl ester of ampicillin
Penglobe
Molecular FormulaC21H27N3O7S
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C
InChIInChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1
InChIKeyPFOLLRNADZZWEX-FFGRCDKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.23e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bacampicillin (CAS 50972-17-3) Prodrug Overview for Scientific Procurement


Bacampicillin (CAS 50972-17-3) is a semisynthetic beta-lactam aminopenicillin prodrug of ampicillin, designed as an ethoxycarbonyloxyethyl ester to enhance oral bioavailability [1]. First approved in 1976 [2], it is hydrolyzed in vivo by non-specific esterases in the intestinal mucosa and plasma to release its active metabolite, ampicillin, thereby retaining the established antibacterial spectrum of its parent molecule while addressing its primary pharmacokinetic limitation [3]. This prodrug strategy positions bacampicillin as a scientifically distinct entity from ampicillin for applications where oral absorption efficiency is a critical selection parameter.

Why Bacampicillin (CAS 50972-17-3) Cannot Be Substituted with Generic Ampicillin in Oral Applications


While bacampicillin and ampicillin share an identical active antibacterial moiety, their biopharmaceutical properties are not interchangeable for oral administration. Ampicillin exhibits incomplete and variable gastrointestinal absorption, with a reported oral bioavailability of only 30–62% in humans [1], leading to suboptimal systemic exposure and a higher burden of unabsorbed drug within the gut lumen, which is directly implicated in its higher incidence of gastrointestinal adverse effects and disruption of colonic microflora [2]. Bacampicillin, as a lipophilic ester prodrug, is engineered to overcome this specific barrier, resulting in quantifiably superior and more consistent systemic drug delivery. This fundamental difference in oral pharmacokinetics dictates that substituting bacampicillin with ampicillin in a research or industrial formulation designed for oral delivery would yield markedly different and potentially invalid experimental or therapeutic outcomes, as detailed in the comparative evidence below.

Quantitative Comparative Evidence: Bacampicillin (50972-17-3) vs. Ampicillin and Other Prodrugs


Superior Oral Bioavailability: Bacampicillin vs. Ampicillin in Poultry

Bacampicillin demonstrates significantly enhanced oral bioavailability compared to its parent drug, ampicillin, in avian species. A 2025 study in chickens and turkeys reported that the absolute oral bioavailability of bacampicillin was approximately 1.7- to 2.3-fold higher than that of ampicillin under identical dosing conditions [1]. This quantitative advantage directly addresses the primary limitation of oral ampicillin—its poor and erratic gastrointestinal absorption—making bacampicillin a superior candidate for oral medication in poultry.

Veterinary Pharmacokinetics Prodrug Bioavailability Oral Drug Delivery

Enhanced Human Bioavailability and Absorption Kinetics: Bacampicillin vs. Ampicillin and Pivampicillin

In human subjects, bacampicillin exhibits a clinically meaningful improvement in both the extent and rate of oral absorption compared to ampicillin and a similar extent to pivampicillin. A crossover study in healthy volunteers found bacampicillin's bioavailability to be 86% ± 11%, a significant 24 percentage-point increase over ampicillin's 62% ± 17% [1]. While bioavailability was similar to pivampicillin (92% ± 18%), bacampicillin displayed the fastest absorption rate (0.89 ± 0.39% of dose/min) and shortest lag time (7.0 ± 0.9 min) among the three, indicating more rapid systemic exposure [1].

Clinical Pharmacokinetics Human Bioavailability Prodrug Absorption

Dose-Normalized Superiority in Peak Serum Concentration: Bacampicillin vs. Ampicillin in Infants and Children

Bacampicillin achieves significantly higher serum concentrations than ampicillin on an equimolar basis in pediatric populations. A crossover study in infants and children showed that even when bacampicillin was administered at a 25% lower equimolar dose than ampicillin (27.8 mg/kg vs. 25 mg/kg), serum drug concentrations were consistently higher at all time points, with statistically significant differences at 0.5, 1, and 2 hours post-dose [1]. The bioavailability of bacampicillin was estimated to be two- to threefold greater than that of ampicillin.

Pediatric Pharmacokinetics Dose Normalization Oral Suspension Formulation

Improved Gastrointestinal Tolerability Profile: Bacampicillin vs. Ampicillin in Clinical Trials

Bacampicillin is associated with a lower overall incidence of gastrointestinal side effects compared to ampicillin. A randomized comparative study in patients with uncomplicated gonorrhea, where bacampicillin was dosed to achieve similar peak serum levels as ampicillin, reported 'fewer gastrointestinal side effects' in the bacampicillin-treated group, despite equivalent clinical efficacy [1]. This finding is corroborated by a review of aminopenicillin side effects, which notes that diarrhea is more common with ampicillin than with newer agents like bacampicillin [2].

Adverse Event Profile Gastrointestinal Tolerability Clinical Safety

Enhanced In Vivo Protective Efficacy in Murine Infection Models: Bacampicillin vs. Ampicillin

Bacampicillin demonstrates superior in vivo protective efficacy compared to ampicillin in experimental murine infection models. A bacteriological study showed that the protective effect of bacampicillin against S. aureus, E. coli, K. pneumoniae, and P. mirabilis infections in mice was 1.4 to 4.1 times greater than that of ampicillin [1]. This enhanced efficacy in a live infection model underscores the therapeutic advantage conferred by the prodrug's improved pharmacokinetic profile, translating higher and more sustained systemic ampicillin levels into better clinical outcomes.

In Vivo Efficacy Murine Infection Model Antibacterial Activity

Convenient Twice-Daily Dosing Regimen with Comparable Efficacy and Better Tolerability

Bacampicillin administered twice daily demonstrates comparable clinical efficacy to ampicillin given three or four times daily, with an improved side effect profile. A worldwide clinical trial summary involving 750 patients found that a twice-daily bacampicillin regimen achieved high rates of clinical cure for respiratory and urinary tract infections, with no significant difference in response compared to three-times-daily ampicillin [1]. Moreover, adverse effects were less frequent with the bacampicillin regimens [1].

Dosing Regimen Clinical Trial Patient Compliance

Optimal Research and Industrial Applications for Bacampicillin (50972-17-3) Based on Comparative Evidence


Oral Antibiotic Delivery Research in Avian and Mammalian Models

Bacampicillin is the compound of choice for oral antibiotic delivery studies in veterinary and preclinical research models where achieving high and predictable systemic exposure to ampicillin is critical. The 1.7- to 2.3-fold increase in oral bioavailability over ampicillin in poultry [1], combined with its 30-40% greater absorption and higher peak serum levels in mammals [2], ensures reliable drug delivery and reduces inter-subject variability in pharmacokinetic studies. This makes bacampicillin a superior tool for investigating oral dosing regimens, formulation development, and antibiotic efficacy in vivo.

Pediatric Antibiotic Formulation and Clinical Trial Development

For pediatric applications, bacampicillin offers a distinct scientific advantage over ampicillin due to its ability to achieve two- to threefold higher bioavailability, resulting in superior serum concentrations even when administered at a lower molar dose [1]. This property is essential for developing oral suspensions and pediatric dosage forms that maximize therapeutic effect while minimizing the drug burden on the child. Procurement of bacampicillin for pediatric clinical trials or formulation research is justified by its superior dose-normalized pharmacokinetic performance.

In Vivo Efficacy Studies of Beta-Lactam Antibiotics in Murine Infection Models

In preclinical studies of bacterial infection using murine models, bacampicillin should be prioritized over ampicillin for oral dosing. Its demonstrated 1.4- to 4.1-fold superior protective effect against common pathogens like S. aureus and E. coli directly translates its improved pharmacokinetics into a quantifiable efficacy advantage [1]. Researchers seeking to model oral antibiotic therapy with high efficacy and reduced inter-animal variability will find bacampicillin a more robust and reliable tool than its parent compound.

Studies Investigating the Impact of Improved Tolerability on Gut Microbiome Outcomes

When investigating the relationship between oral antibiotic absorption, gastrointestinal tolerability, and disruption of the intestinal microbiome, bacampicillin serves as a critical comparator to ampicillin. Its lower incidence of gastrointestinal side effects [1] and potentially reduced impact on the colon microflora compared to ampicillin [2] provide a differentiated phenotype for exploring the downstream effects of incomplete drug absorption. This makes bacampicillin an essential compound for research into antibiotic-associated diarrhea and microbiome health.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacampicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.